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Compound of Interest

Compound Name: 4-Aminochroman-3-ol

Cat. No.: B1641235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of a

promising class of compounds: coumarin derivatives featuring an aminothiadiazole moiety. This

document includes a summary of their antifungal activity, detailed experimental protocols for

their synthesis and evaluation, and a visualization of a key antifungal mechanism.

Introduction
Coumarin and its derivatives are a well-established class of heterocyclic compounds with a

wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial

properties. The incorporation of a 1,3,4-thiadiazole ring, particularly with an amino substituent,

into the coumarin scaffold has emerged as a promising strategy in the development of novel

antifungal agents. This hybridization can enhance the lipophilicity and interaction with fungal

cellular targets, leading to improved antifungal efficacy.

Data Presentation: Antifungal Activity
The antifungal activity of coumarin-aminothiadiazole derivatives has been evaluated against a

panel of pathogenic fungi, including Aspergillus niger and Candida albicans. The data,

presented in the tables below, summarizes the key findings from various studies, including

Minimum Inhibitory Concentration (MIC) and zone of inhibition data.
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Table 1: Antifungal Activity of 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) and

Related Derivatives

Compound Fungal Strain Method Result Reference

4-((5-Amino-

1,3,4-thiadiazol-

2-

yl)methoxy)coum

arin (ATMC)

Aspergillus niger
Agar Well

Diffusion

Zone of

Inhibition: 16 mm

(at 1 mg/mL)

[1]

Candida albicans
Agar Well

Diffusion

Zone of

Inhibition: 21 mm

(at 1 mg/mL)

[1]

3-[5-(4-

methylphenylami

no)-1,3,4-

thiadiazol-2-yl]-6-

nitrocoumarin

Candida albicans Disk Diffusion Moderate Activity [2]

Coumarin-

thiadiazole

hybrid 1

Pseudomonas

aeruginosa

Broth

Microdilution
MIC: 1.79 mg/mL [3]

Coumarin-

thiadiazole

hybrid 6

Pseudomonas

aeruginosa

Broth

Microdilution
MIC: 0.25 mg/mL [3]

Coumarin-

thiadiazole

hybrid 6

Staphylococcus

epidermidis

Broth

Microdilution
MIC: 0.03 mg/mL [3]

Coumarin-

thiadiazole

hybrid 11

Staphylococcus

epidermidis

Broth

Microdilution
MIC: 0.01 mg/mL [3]

Table 2: Minimum Inhibitory Concentration (MIC) of Various Coumarin-Thiadiazole Derivatives
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Compound Series Fungal Strain MIC Range (µg/mL) Reference

Thiazolyl-Coumarin

Hybrids
Candida albicans 3.9 - 62.5 [4]

Aspergillus niger 3.9 - 11.3 [4]

Coumarin-Triazole-

Thiadiazine

Derivatives

Candida albicans
>12 (Zone of Inhibition

in mm)
[2]

Coumarin-Triazole

Hybrids
Candida albicans 2 - 4

Saccharomyces

cerevisiae
2 - 4

Aspergillus fumigatus 2 - 48

Experimental Protocols
Synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-
yl)methoxy)coumarin (ATMC)
This protocol describes a general method for the synthesis of the target compound, which can

be adapted for the synthesis of related derivatives.
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Synthesis Workflow

4-Hydroxycoumarin

Reflux

Methyl_bromoacetate Anhydrous_K2CO3

Base
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Solvent

Methyl 2-(coumarin-4-yloxy)acetate

Catalytic Hydrolysis

2-(Coumarin-4-yloxy)acetic acid

Reflux

Thiosemicarbazide Phosphorous oxychloride

Cyclizing agent

4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin
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Synthesis of ATMC.

Step 1: Synthesis of Methyl 2-(coumarin-4-yloxy)acetate
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To a solution of 4-hydroxycoumarin in anhydrous acetone, add anhydrous potassium

carbonate.

Add methyl bromoacetate to the mixture.

Reflux the reaction mixture for a specified time until the reaction is complete (monitored by

TLC).

After cooling, filter the mixture and evaporate the solvent to obtain the crude product.

Purify the product by recrystallization.[1]

Step 2: Synthesis of 2-(Coumarin-4-yloxy)acetic acid

Perform catalytic hydrolysis of Methyl 2-(coumarin-4-yloxy)acetate to obtain the

corresponding carboxylic acid.[1]

Step 3: Synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)

To a mixture of 2-(coumarin-4-yloxy)acetic acid and thiosemicarbazide, add phosphorous

oxychloride as a cyclizing agent.

Reflux the reaction mixture.

After completion of the reaction, pour the mixture into ice-cold water and neutralize with a

suitable base.

Collect the precipitated solid, wash with water, and purify by recrystallization to yield the final

product, ATMC.[1]

Antifungal Susceptibility Testing: Broth Microdilution
Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC)

of antifungal compounds.
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Broth Microdilution Workflow

Prepare Fungal Inoculum
(e.g., 0.5 McFarland)

Inoculate wells with
Fungal Suspension

Prepare Serial Dilutions of
Coumarin Derivative in 96-well plate

Incubate at 35-37°C
for 24-48 hours

Determine MIC
(Lowest concentration with no visible growth)

Growth Control
(No Compound)

Sterility Control
(No Inoculum)

Click to download full resolution via product page

Antifungal MIC testing.

Materials:

Test compound (coumarin-aminothiadiazole derivative)

Fungal strain (e.g., Candida albicans, Aspergillus niger)

Appropriate broth medium (e.g., RPMI-1640)

Sterile 96-well microtiter plates

Spectrophotometer or plate reader (optional)

Positive control antifungal (e.g., Fluconazole)

Sterile saline or phosphate-buffered saline (PBS)
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Procedure:

Preparation of Fungal Inoculum:

Culture the fungal strain on a suitable agar medium.

Prepare a suspension of the fungal cells in sterile saline or PBS.

Adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to

approximately 1-5 x 10^6 CFU/mL for yeast.

Dilute this suspension in the broth medium to achieve the final desired inoculum

concentration (typically 0.5-2.5 x 10^3 CFU/mL).

Preparation of Drug Dilutions:

Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

Perform serial twofold dilutions of the compound in the 96-well microtiter plate using the

broth medium. The final volume in each well should be 100 µL.

Inoculation and Incubation:

Add 100 µL of the standardized fungal inoculum to each well containing the diluted

compound.

Include a growth control well (inoculum without the compound) and a sterility control well

(broth medium only).

Incubate the plate at 35-37°C for 24-48 hours.

Determination of MIC:

The MIC is defined as the lowest concentration of the compound at which there is no

visible growth of the fungus.

Growth can be assessed visually or by measuring the optical density at a specific

wavelength using a microplate reader.
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Mechanism of Antifungal Action
Studies on coumarin and its derivatives suggest that their antifungal activity may be attributed

to the induction of apoptosis in fungal cells. This programmed cell death is a complex process

involving a cascade of molecular events.
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Proposed Antifungal Mechanism

Coumarin-Aminothiadiazole
Derivative

Mitochondria

Cell Wall/Membrane DamageIncreased ROS Production
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Antifungal apoptosis pathway.
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The proposed mechanism involves the following key steps:

Mitochondrial Dysfunction: The coumarin derivative targets the fungal mitochondria, leading

to an increase in the production of Reactive Oxygen Species (ROS).

Oxidative Stress: The accumulation of ROS induces oxidative stress within the fungal cell.

Loss of Mitochondrial Membrane Potential: This is followed by a decrease in the

mitochondrial membrane potential.

Apoptotic Cascade: The disruption of mitochondrial function triggers the release of pro-

apoptotic factors like cytochrome c into the cytoplasm, which in turn activates caspases, a

family of proteases that execute apoptosis.

Cell Death: The activation of the apoptotic cascade leads to characteristic features of

apoptosis, including DNA fragmentation and ultimately, fungal cell death. Additionally, these

compounds may also exert their antifungal effects by causing direct damage to the fungal

cell wall and membrane.

Conclusion
Coumarin derivatives bearing an aminothiadiazole moiety represent a promising class of

antifungal agents. Their synthesis is achievable through straightforward chemical reactions,

and they exhibit significant activity against clinically relevant fungal pathogens. The proposed

mechanism of action, involving the induction of apoptosis, provides a strong rationale for their

further development. The protocols and data presented in these application notes are intended

to facilitate further research and development of these compounds as potential next-generation

antifungal drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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